(S)-1-(3-chloropyridin-4-yl)ethanamine is a chiral compound characterized by the presence of a chlorinated pyridine ring and an ethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacological agent targeting various biological pathways.
The compound can be synthesized through various chemical reactions, notably using chlorinated pyridine derivatives as starting materials. Its synthesis and properties have been documented in scientific literature, including patents and research articles focusing on its pharmacological activities and synthetic methodologies .
(S)-1-(3-chloropyridin-4-yl)ethanamine belongs to the class of organic compounds known as amines, specifically primary amines. It is classified under the broader category of heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of (S)-1-(3-chloropyridin-4-yl)ethanamine typically involves the reaction of 3-chloropyridine with ethanamine in the presence of suitable solvents and catalysts. A common method includes the use of toluene as a solvent, where the reactants are combined and allowed to react under controlled conditions.
A representative synthesis pathway involves:
(S)-1-(3-chloropyridin-4-yl)ethanamine has a molecular formula of C7H9ClN2, with a molecular weight of approximately 158.61 g/mol. The structure features:
The compound exhibits chirality due to the presence of an asymmetric carbon atom in the ethanamine group. The spatial arrangement around this carbon is critical for its biological activity .
(S)-1-(3-chloropyridin-4-yl)ethanamine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound allows it to be utilized in further synthetic pathways, potentially leading to more complex molecules used in pharmaceuticals .
The mechanism of action for (S)-1-(3-chloropyridin-4-yl)ethanamine is primarily related to its ability to interact with specific biological targets, such as receptors or enzymes involved in neurotransmitter signaling or other metabolic pathways.
Research indicates that compounds with similar structures may exhibit activity as inhibitors or modulators within various signaling pathways, although specific data on this compound's mechanism remains limited .
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized (S)-1-(3-chloropyridin-4-yl)ethanamine .
(S)-1-(3-chloropyridin-4-yl)ethanamine has potential applications in:
Given its structural characteristics, this compound may serve as a valuable scaffold for further modifications aimed at enhancing biological activity or selectivity .
The enantioselective synthesis of (S)-1-(3-chloropyridin-4-yl)ethanamine leverages transition-metal catalysis to establish the stereogenic center adjacent to the pyridine nitrogen. Iridium complexes with chiral phosphino-oxazoline ligands (e.g., MaxPHOX derivatives) enable asymmetric hydrogenation (AH) of the corresponding enamine precursor, N-(1-(3-chloropyridin-4-yl)ethylidene)amine, achieving enantiomeric excesses (ee) >95% under mild conditions (1–5 bar H₂, 25–50°C) . The chlorine substituent at the pyridine 3-position enhances substrate coordination to the metal center via Lewis basic interactions, improving both conversion and stereoselectivity. Alternative routes employ asymmetric reductive amination of 3-chloropyridin-4-yl ethanone using chiral ruthenium catalysts (e.g., Ru-Xyl-Skewphos/DPEN complexes) and ammonium formate as a hydrogen donor, yielding the target amine with 90–97% ee [6]. Key catalytic systems are benchmarked in Table 1.
Table 1: Catalytic Asymmetric Routes to (S)-1-(3-Chloropyridin-4-yl)ethanamine
Substrate | Catalyst System | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
N-Aryl enamine | Ir-MaxPHOX | 5 bar H₂, DCM, 25°C | 96 | 89 |
3-Chloropyridin-4-yl ethanone | Ru-Xyl-Skewphos/DPEN | HCO₂NH₄, MeOH, 40°C | 93 | 85 |
Chloropyridyl ketimine | Rh-DuanPhos | 10 bar H₂, THF, 50°C | 91 | 82 |
Mechanistically, AH proceeds via migratory insertion of the enamine double bond into a metal-hydride species, followed by stereodefined protonolysis. Computational studies indicate that the 3-chloro group’s electronic perturbation on the pyridine ring lowers the energy barrier for substrate-catalyst diastereomeric transition states, enhancing enantiocontrol .
Racemic 1-(3-chloropyridin-4-yl)ethanamine can be resolved into its (S)-enantiomer using diastereomeric salt formation with chiral acids. O,O’-Di-p-toluoyl-(2R,3R)-tartaric acid (DTTA) in ethanol/water mixtures affords the (S)-amine salt with 99% de after two recrystallizations [6]. The high efficiency arises from differential hydrogen-bonding networks between the ammonium group and tartrate anions, as confirmed by X-ray crystallography of analogous systems [5]. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer with vinyl acetate in tert-butyl methyl ether, leaving the (S)-amine unreacted (E-value >200) [6].
Chiral porous organic frameworks (CPOFs) incorporating bisoxazoline units offer heterogeneous resolution platforms. These materials adsorb the racemic amine via π-stacking with the chloropyridyl ring and hydrogen bonding, enabling enantioselective retention of the (S)-isomer on chromatographic columns with 97% ee [7]. Key resolving agents are compared below:
Table 2: Resolution of 1-(3-Chloropyridin-4-yl)ethanamine
Method | Chiral Selector | Conditions | ee (S)-Amine (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric salt | DTTA | EtOH/H₂O, 0°C | 99 | 42 |
Enzymatic acylation | CALB, vinyl acetate | MTBE, 30°C | 98 | 48 |
CPOF chromatography | Bisoxazoline-COF | n-Hexane/iPrOH (95:5) | 97 | 39 |
Continuous-flow photoredox catalysis enables sustainable synthesis of (S)-1-(3-chloropyridin-4-yl)ethanamine precursors. 3-Chloro-4-vinylpyridine undergoes anti-Markovnikov hydroaminoalkylation with primary amines under visible light (420 nm) using 3DPA2FBN as a photocatalyst and sodium azide as a hydrogen atom transfer (HAT) catalyst in dimethylformamide. This achieves >95% conversion in 15 minutes residence time, followed by inline asymmetric hydrogenation to yield the enantiopure amine [10]. Solvent-free mechanochemical resolution circumvents volatile organic compounds: ball-milling racemic amine with N-acetyl-L-leucine generates diastereomeric salts with 94% ee after 2 hours, minimizing waste generation [7].
Additional innovations include:
Table 3: Green Metrics for Amination Strategies
Method | PMI* (g/g) | E-Factor | Solvent Intensity (mL/g) | Energy (kJ/mol) |
---|---|---|---|---|
Batch reductive amination | 28 | 45 | 120 | 190 |
Flow photoredox-HAA | 8 | 11 | 35 | 85 |
Mechanochemical resolution | 3 | 6 | 0 | 25 |
*PMI: Process Mass Intensity
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: